
3-Bromo-2-methylbenzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-methylbenzenesulfonyl fluoride is an organic compound with the molecular formula C7H6BrFO2S. This compound is part of the sulfonyl fluoride family, which is known for its unique stability and reactivity balance. Sulfonyl fluorides are valuable in various fields, including organic synthesis, chemical biology, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methylbenzenesulfonyl fluoride typically involves the reaction of 3-bromo-2-methylbenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction using potassium fluoride (KF) or potassium hydrogen difluoride (KHF2) in an aqueous solution . This reaction is usually carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often employs a one-pot synthesis approach. This method involves the direct transformation of sulfonates or sulfonic acids into sulfonyl fluorides using readily available reagents . The process is efficient and compatible with various substrates, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-methylbenzenesulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Organic solvents like acetonitrile and dichloromethane are frequently used.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Coupled Products: Formed from cross-coupling reactions with various aryl or alkyl groups.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-methylbenzenesulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Chemical Biology: The compound is employed in the study of enzyme inhibition and protein labeling due to its ability to form stable covalent bonds with specific amino acids.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of enzyme inhibitors.
Materials Science: The compound is used in the synthesis of functional materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-methylbenzenesulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites in target molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophiles such as amino acids in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3-methylbenzenesulfonyl fluoride: Similar in structure but with different positional isomers.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: A sulfonamide derivative with different functional groups.
Uniqueness: 3-Bromo-2-methylbenzenesulfonyl fluoride is unique due to its specific substitution pattern and the presence of both bromine and sulfonyl fluoride groups. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in organic synthesis and chemical biology.
Eigenschaften
Molekularformel |
C7H6BrFO2S |
|---|---|
Molekulargewicht |
253.09 g/mol |
IUPAC-Name |
3-bromo-2-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6BrFO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3 |
InChI-Schlüssel |
XXPKDPRQGYSIJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Br)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



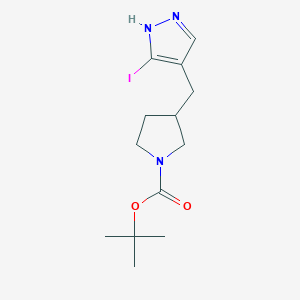
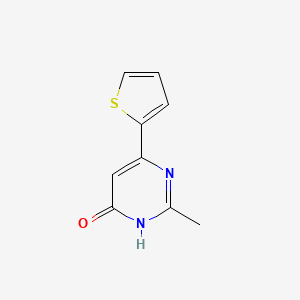
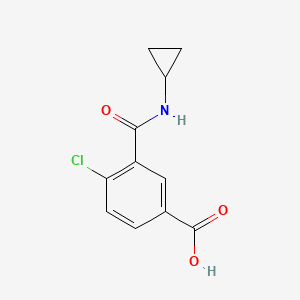
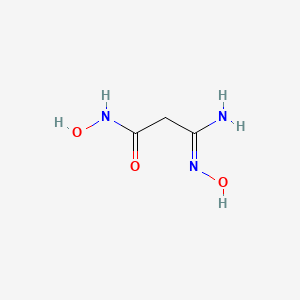

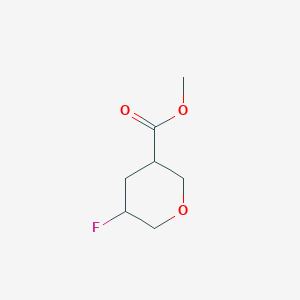
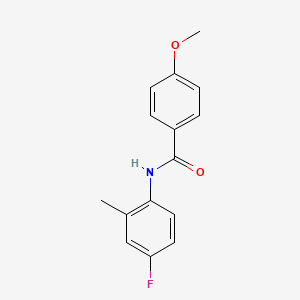

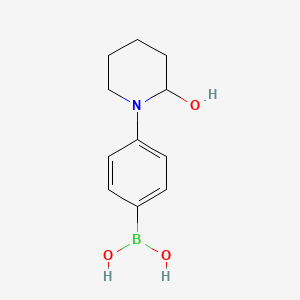
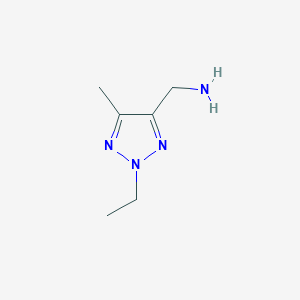


![(S)-4-Chloro-2-(4-methoxybut-1-yn-1-yl)-3-methyl-1-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxamide](/img/structure/B15279921.png)
